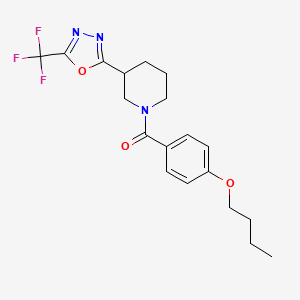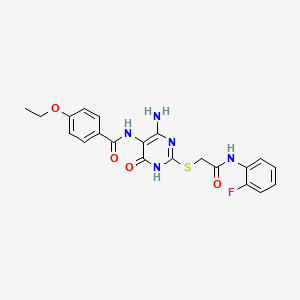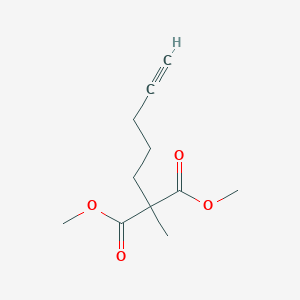![molecular formula C23H24N6OS B2410891 4-(3-氨基苯氧基)-N-(4-(4-甲基哌嗪-1-基)苯基)噻吩并[3,2-d]嘧啶-2-胺 CAS No. 1353553-09-9](/img/structure/B2410891.png)
4-(3-氨基苯氧基)-N-(4-(4-甲基哌嗪-1-基)苯基)噻吩并[3,2-d]嘧啶-2-胺
货号 B2410891
CAS 编号:
1353553-09-9
分子量: 432.55
InChI 键: WJNHDWYVKAPANE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
This compound is a complex organic molecule that is used in the field of medicinal chemistry . It is an intermediate used to prepare aminopyridopyrimidinones as tyrosine kinase inhibitors and anticancer agents .
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. As an intermediate in the synthesis of aminopyridopyrimidinones, it likely undergoes various organic reactions, including nucleophilic substitutions and condensations .科学研究应用
分子结合和DNA相互作用
- Hoechst 33258,一种与查询化学物质在结构上类似的化合物,牢固地结合到双链B-DNA的小沟中,主要靶向富含AT的序列。这种强结合亲和力使其可用作细胞生物学中用于染色体和核染色、流式细胞术和植物染色体的荧光DNA染料。除了染色之外,Hoechst衍生物还可作为放射保护剂和拓扑异构酶抑制剂,为药物设计和DNA序列识别和结合的研究提供了一个平台(Issar & Kakkar, 2013).
生物活性和健康影响
- 对香豆酸等与查询化合物具有结构特征的化合物进行的研究表明,它们具有多种生物活性,包括抗氧化、抗癌、抗菌和抗炎特性。尽管具有很强的生物活性,但这些化合物表现出较低的吸收率,这对它们的治疗应用提出了挑战(Pei et al., 2016).
光电材料开发
- 与查询化合物在结构上相关的喹唑啉和嘧啶在新型光电材料的创造中具有重大潜力。将这些结构整合到π-扩展共轭体系对于制造用于有机发光二极管的材料至关重要,包括高效的红色磷光有机发光二极管和染料敏化太阳能电池的潜在光敏剂(Lipunova et al., 2018).
属性
IUPAC Name |
4-(3-aminophenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]thieno[3,2-d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6OS/c1-28-10-12-29(13-11-28)18-7-5-17(6-8-18)25-23-26-20-9-14-31-21(20)22(27-23)30-19-4-2-3-16(24)15-19/h2-9,14-15H,10-13,24H2,1H3,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNHDWYVKAPANE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C(=N3)OC5=CC=CC(=C5)N)SC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details


Iron (27.1 mmol) and 12 N HCl aqueous solution (2.17 mmol) were diluted with 50% ethanol aqueous solution (30 mL), followed by stirring at 100° C. for 10 min. The compound (5.42 mmol) obtained in Step 4 was dissolved in 50% ethanol aqueous solution (30 mL) and then added to the reaction flask in which iron was activated, followed by stirring at 100° C. for 1 hour. After the reaction was complete, the reaction mixture was filtered with celite to remove iron, and the filtrate was distilled under a reduced pressure. The residue was distilled with dichloromethane and washed with sat. NaHCO3 aqueous solution. The organic layer was dried with anhydrous sodium sulfate and then filtered and distilled under a reduced pressure. The residue was separated by column chromatography (dichloromethane:methanol=10:1 (volume ratio)) to obtain the title compound (yield: 67.8%).






Name
Yield
67.8%
Synthesis routes and methods II
Procedure details


Iron (27.1 mmol) and 12 N HCl aqueous solution (2.17 mmol) were diluted with 50% ethanol aqueous solution (30 mL), followed by stirring at 100° C. for 10 min. The compound (5.42 mmol) obtained in Step 4 was dissolved in 50% ethanol aqueous solution (30 mL) and then added to the reaction flask in which iron was activated, followed by stirring at 100° C. for 1 hour. After the reaction was complete, the reaction mixture was filtered with celite to remove iron, and the filtrate was distilled under a reduced pressure. The residue was distilled with dichloromethane and washed with sat. NaHCO3 aqueous solution. The organic layer was dried with anhydrous sodium sulfate and then filtered and distilled under a reduced pressure. The residue was separated by column chromatography (dichloromethane:methanol=10:1 (volume ratio)) to obtain the title compound (yield: 67.8%).






Name
Yield
67.8%
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,4-dichlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2410808.png)
![2-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2410810.png)

![[1-(4-Chloro-2-fluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2410812.png)
![5-benzyl-N-(4-bromophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2410814.png)

![[1,2,4]Triazolo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B2410819.png)
![6-isopropyl-N-(2-methoxybenzyl)-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2410820.png)



![2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2410827.png)
![N-(5-chloro-2-methoxyphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2410829.png)
![N-[2-(3-ethoxypropylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2410831.png)